molecular formula C9H8N2O5S B13806224 2-Propanone, 1-(2,4-dinitrophenylthio)- CAS No. 22057-31-4

2-Propanone, 1-(2,4-dinitrophenylthio)-

Cat. No.: B13806224
CAS No.: 22057-31-4
M. Wt: 256.24 g/mol
InChI Key: AIGQWZZOCYGAHR-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2,4-dinitrophenylthio)- is an organic compound with the molecular formula C9H8N2O5S It is characterized by the presence of a ketone group, two nitro groups, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(2,4-dinitrophenylthio)- typically involves the reaction of 2,4-dinitrophenylthiol with acetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(2,4-dinitrophenylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, 1-(2,4-dinitrophenylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2,4-dinitrophenylthio)- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro groups and a thioether linkage allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

22057-31-4

Molecular Formula

C9H8N2O5S

Molecular Weight

256.24 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H8N2O5S/c1-6(12)5-17-9-3-2-7(10(13)14)4-8(9)11(15)16/h2-4H,5H2,1H3

InChI Key

AIGQWZZOCYGAHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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